molecular formula C22H30N6O B5293392 N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5293392
M. Wt: 394.5 g/mol
InChI Key: XBESICSOLRFPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a compound that belongs to the class of piperazinecarboxamide derivatives. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide exerts its effects by inhibiting the activity of the protein kinase B (PKB/Akt) pathway. This pathway is involved in the regulation of cell survival, growth, and metabolism, and its dysregulation is often observed in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide improves insulin sensitivity and glucose metabolism by activating the AMPK pathway. In neurodegenerative disorders, this compound protects against neuronal damage and improves cognitive function by modulating the Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its selectivity and potency as an inhibitor of the PKB/Akt pathway. This makes it a valuable tool for studying the role of this pathway in various diseases. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, future studies could explore the potential applications of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-ethylphenyl isocyanate with 6-(1-piperidinyl)-4-pyrimidinamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-piperazinecarboxylic acid to yield the final product. The synthesis of this compound has been reported in several studies, and the purity and yield of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell survival, growth, and metabolism, and its dysregulation is often observed in cancer cells.
In addition to cancer, N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been studied for its potential applications in diabetes and neurodegenerative disorders. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to protect against neuronal damage and improve cognitive function by modulating the Akt/mTOR pathway.

properties

IUPAC Name

N-(4-ethylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-2-18-6-8-19(9-7-18)25-22(29)28-14-12-27(13-15-28)21-16-20(23-17-24-21)26-10-4-3-5-11-26/h6-9,16-17H,2-5,10-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBESICSOLRFPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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